2-(4-(1-(Benzo[d]thiazol-2-yl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy)acetamide
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Overview
Description
2-{4-[1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]PHENOXY}ACETAMIDE is a complex organic compound that features a benzothiazole moiety fused with a pyrazolopyridine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]PHENOXY}ACETAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through the reaction of 2-mercaptoaniline with acid chlorides . This is followed by the construction of the pyrazolopyridine core via cyclization reactions involving appropriate precursors . The final step involves the coupling of the benzothiazole and pyrazolopyridine units through etherification or amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
2-{4-[1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]PHENOXY}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as UV stabilizers.
Mechanism of Action
The mechanism of action of 2-{4-[1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-(1,3-benzothiazol-2-yl)-3-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-[ (E)-2-phenylethenyl]-2H-tetrazol-3-ium.
Pyrazolopyridine Derivatives: Various derivatives with modifications on the pyrazolopyridine core.
Uniqueness
2-{4-[1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]PHENOXY}ACETAMIDE is unique due to its specific combination of benzothiazole and pyrazolopyridine moieties, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H19N5O3S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[4-[1-(1,3-benzothiazol-2-yl)-3-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]phenoxy]acetamide |
InChI |
InChI=1S/C22H19N5O3S/c1-12-20-15(13-6-8-14(9-7-13)30-11-18(23)28)10-19(29)25-21(20)27(26-12)22-24-16-4-2-3-5-17(16)31-22/h2-9,15H,10-11H2,1H3,(H2,23,28)(H,25,29) |
InChI Key |
ALNCADGPYJZXSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OCC(=O)N)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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